

Introduction: The Significance of Stereochemistry in Timolol

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Compound of Interest

Compound Name: (R)-(+)-Timolol Maleate

CAS No.: 26839-77-0

Cat. No.: B026135

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Timolol is a non-selective β -adrenergic receptor antagonist widely recognized for its therapeutic efficacy in treating glaucoma and ocular hypertension.[1] The commercially available drug is the maleate salt of the (S)-(-)-enantiomer, which is responsible for the primary β -blocking activity.[2] However, the (R)-(+)-enantiomer, while possessing significantly weaker β -blocking effects, is a critical molecule for study. It is not merely an impurity but a compound with its own distinct pharmacological profile that warrants investigation. Understanding the properties and synthesis of **(R)-(+)-Timolol Maleate** is paramount for comprehensive quality control, impurity profiling, and exploring potential alternative therapeutic applications.

Core Identification and Physicochemical Properties

Precise identification is the cornerstone of any scientific investigation. This section provides the definitive identifiers and key physicochemical properties of **(R)-(+)-Timolol Maleate**.

Chemical Abstract Service (CAS) Number

There has been some ambiguity in the literature and commercial listings regarding the CAS number for **(R)-(+)-Timolol Maleate**. After a thorough review of pharmacopeial standards and chemical supplier databases, the most authoritative and widely recognized CAS number is:

- [26839-77-0](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

This CAS number is designated for **(R)-(+)-Timolol Maleate**, which is also referred to as Timolol USP Related Compound A.[\[3\]](#)[\[5\]](#)[\[7\]](#) It is crucial to distinguish this from the CAS number for the therapeutically active (S)-(-)-Timolol Maleate, which is [26921-17-5](#).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Molecular Formula and Weight

As an enantiomer of (S)-Timolol Maleate, the molecular formula and weight are identical:

- Molecular Formula: $C_{17}H_{28}N_4O_7S$ [\[13\]](#)[\[14\]](#)
- Molecular Weight: 432.49 g/mol [\[3\]](#)[\[7\]](#)[\[9\]](#)[\[11\]](#)[\[15\]](#)[\[16\]](#)

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **(R)-(+)-Timolol Maleate**.

Property	Value	Source(s)
IUPAC Name	(2R)-1-[(1,1-Dimethylethylamino)-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol (2Z)-2-Butenedioate Salt	[3][7]
Synonyms	(R)-(+)-3-Morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole Hydrogen Maleate, Timolol USP Related Compound A	[3][7]
Appearance	White to off-white crystalline solid	[2]
Solubility	Soluble in water, methanol, and alcohol.[7]	
Storage	Store at 2-8°C for long-term storage.[3]	

Synthesis of (R)-(+)-Timolol: A Chemo-Enzymatic Approach

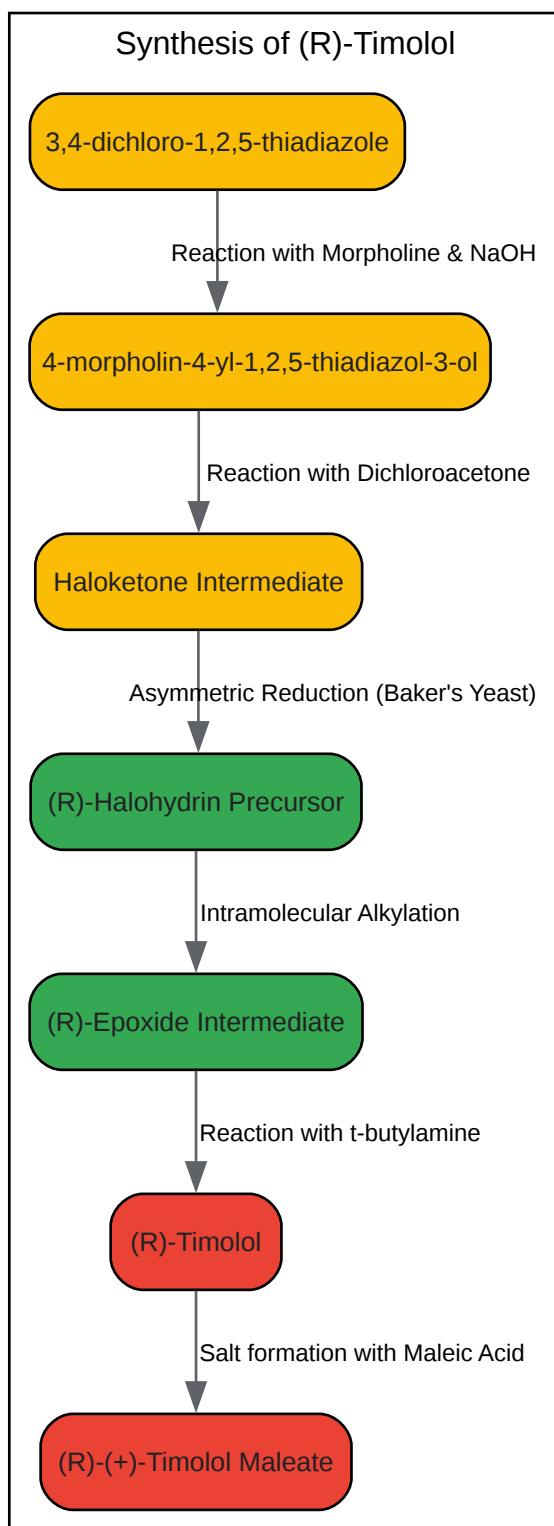
The synthesis of enantiomerically pure β -blockers is a significant challenge in medicinal chemistry. The following section details a chemo-enzymatic approach for the asymmetric synthesis of (R)-Timolol, providing insight into the experimental rationale.

Rationale for a Chemo-Enzymatic Strategy

Traditional chemical synthesis of chiral compounds often involves difficult and costly resolution steps of racemic mixtures. A chemo-enzymatic approach, however, leverages the high stereoselectivity of enzymes to create the desired chiral center early in the synthetic pathway. This method is often more efficient and environmentally benign.

Synthetic Pathway Overview

The synthesis of (R)-Timolol can be achieved from 3,4-dichloro-1,2,5-thiadiazole. The key step is the asymmetric reduction of an intermediate haloketone using baker's yeast, which stereoselectively produces the corresponding halohydrin, a precursor to the (R)-enantiomer.



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Caption: Chemo-enzymatic synthesis pathway for **(R)-(+)-Timolol Maleate**.

Detailed Experimental Protocol (Conceptual)

- **Synthesis of the Haloketone Intermediate:** 3,4-dichloro-1,2,5-thiadiazole is reacted with morpholine and subsequently hydrolyzed to form 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol. This intermediate is then reacted with dichloroacetone to yield the corresponding haloketone.
- **Asymmetric Biocatalytic Reduction:** The haloketone intermediate is subjected to asymmetric reduction using baker's yeast. The yeast's enzymes stereoselectively reduce the ketone to a hydroxyl group, forming the (R)-halohydrin precursor in high enantiomeric excess.
- **Formation of the (R)-Epoxide:** The (R)-halohydrin is treated with a base, such as potassium t-butoxide, to facilitate intramolecular alkylation, resulting in the formation of the (R)-epoxide intermediate.
- **Synthesis of (R)-Timolol:** The (R)-epoxide is then reacted with t-butylamine to open the epoxide ring and form (R)-Timolol.
- **Salt Formation:** Finally, (R)-Timolol is reacted with maleic acid to produce the stable crystalline salt, **(R)-(+)-Timolol Maleate**.

Pharmacological Profile

While the (S)-enantiomer of timolol is primarily responsible for its β -adrenergic blocking activity, the (R)-enantiomer is not devoid of biological effects.

- (R)-Timolol exhibits a significantly lower affinity for β_1 - and β_2 -adrenergic receptors compared to its (S)-counterpart.
- Despite its weak β -blocking activity, studies have suggested that (R)-Timolol may still contribute to the reduction of intraocular pressure, potentially through mechanisms independent of β -receptor blockade.
- The reduced systemic β -blocking effects of the (R)-enantiomer could offer a therapeutic advantage by minimizing side effects such as bronchoconstriction, which is a concern with non-selective β -blockers in asthmatic patients.

Analytical Methodologies for Enantiomeric Purity

The determination of the enantiomeric purity of timolol maleate is a critical quality control step in pharmaceutical manufacturing. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the (R)- and (S)-enantiomers.

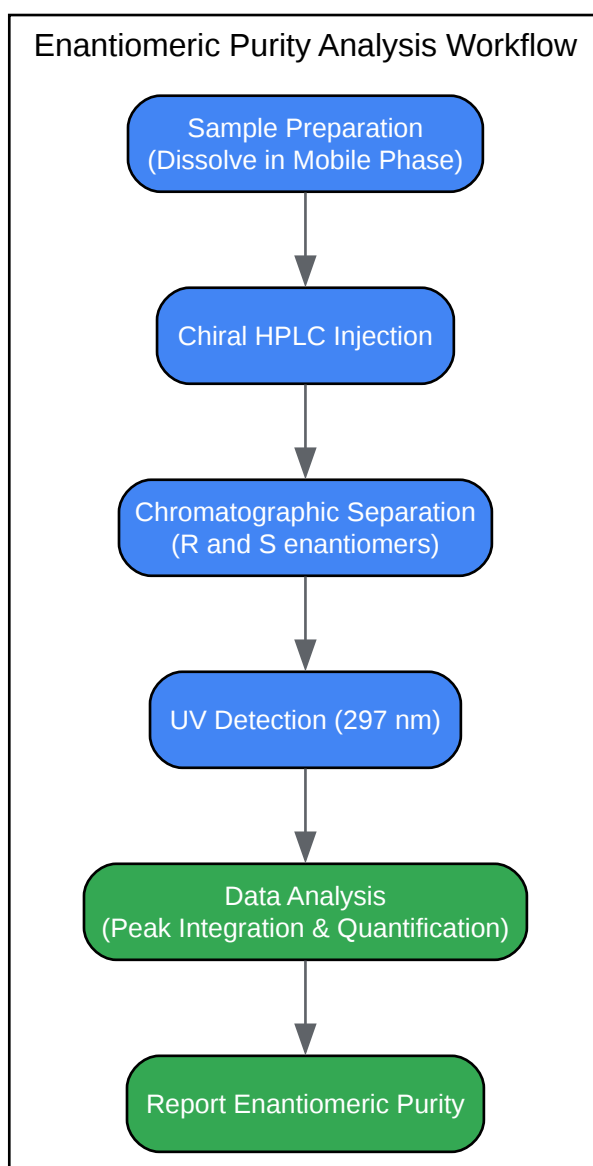
Chiral HPLC Protocol for Timolol Enantiomers

The following protocol is a representative method for the chiral separation of timolol enantiomers.

Parameter	Condition
Column	Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase)
Mobile Phase	A mixture of hexane, isopropanol, and diethylamine (e.g., 480:20:1 v/v/v)[15][16]
Flow Rate	1.0 mL/min[15][16]
Detection	UV at 297 nm[15][16]
Column Temperature	25 °C[15][16]
Injection Volume	5 µL[15][16]

Under these conditions, a baseline resolution between the (R)- and (S)-timolol peaks can be achieved, allowing for accurate quantification of the (R)-enantiomer as an impurity in (S)-Timolol Maleate drug substance and formulated products.[15]

Workflow for Enantiomeric Impurity Analysis



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Caption: Workflow for the analysis of enantiomeric purity of Timolol Maleate.

Conclusion: The Role of (R)-(+)-Timolol Maleate in Modern Drug Development

(R)-(+)-Timolol Maleate is more than just a stereoisomer of a well-known drug. It is a critical reference standard for ensuring the safety and efficacy of (S)-Timolol Maleate products. Furthermore, its unique pharmacological profile presents opportunities for research into novel

therapeutic strategies for glaucoma that may offer an improved safety profile. A thorough understanding of its synthesis, properties, and analysis, as outlined in this guide, is essential for any scientist working in the field of ophthalmic drug development and chiral chemistry.

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